molecular formula C10H12O2S B11755333 Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate

Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate

Cat. No.: B11755333
M. Wt: 196.27 g/mol
InChI Key: BQZVUNGFLFYOQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate typically involves the reaction of cyclopentanone with ethyl cyanoacetate and sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at a temperature of around 35°C, followed by heating at 45°C for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate is not fully understood. thiophene derivatives are known to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)9-8-5-3-4-7(8)6-13-9/h6H,2-5H2,1H3

InChI Key

BQZVUNGFLFYOQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCC2=CS1

Origin of Product

United States

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